![molecular formula C10H10BrNO B1378152 2-Bromo-6-propoxybenzonitrile CAS No. 1437794-45-0](/img/structure/B1378152.png)
2-Bromo-6-propoxybenzonitrile
Overview
Description
2-Bromo-6-propoxybenzonitrile is a chemical compound with the molecular formula C10H10BrNO. It has a molecular weight of 240.09 . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-propoxybenzonitrile can be represented by the canonical SMILES string: CCCOC1=C(C(=CC=C1)Br)C#N . This indicates that the molecule consists of a benzene ring with a bromine atom and a nitrile group attached at positions 2 and 6, respectively, and a propoxy group attached at position 6 .Scientific Research Applications
Synthesis and Analytical Chemistry
2-Bromo-6-propoxybenzonitrile is involved in various synthetic pathways and is a subject of interest in the field of analytical chemistry. The compound's derivatives and related chemicals are synthesized and studied for their properties and potential applications. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was developed through the halodeboronation of aryl boronic acids, showcasing the compound's role in facilitating chemical transformations (Szumigala et al., 2004). Similarly, the photochemistry of 6-bromo-2-naphthols, a related compound, was studied to understand its reactivity under different conditions, indicating the importance of such compounds in photochemical applications (Pretali et al., 2009).
Material Science and Optical Applications
The compound and its related chemicals are also investigated for their material properties and potential use in optical applications. Research has been conducted on 5-Bromo-2-methoxybenzonitrile (a closely related compound) to study its equilibrium geometric structure, spectroscopic properties, and second harmonic generation capabilities, indicating potential applications in non-linear optics and material science (Kumar & Raman, 2017).
Environmental Studies
Compounds similar to 2-Bromo-6-propoxybenzonitrile are also a subject of environmental studies. For instance, bromoxynil, a phenolic herbicide, has been studied for its exposure and impact on human health, as well as its persistence in the environment (Semchuk et al., 2004). This indicates the relevance of such compounds in understanding environmental pollutants and their effects.
properties
IUPAC Name |
2-bromo-6-propoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-6-13-10-5-3-4-9(11)8(10)7-12/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOOAWWMEXRZOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-propoxybenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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